Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate

Description

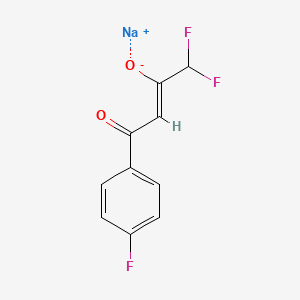

Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate is a sodium salt derived from the deprotonation of the corresponding enolic acid, (Z)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid . Its structure features a conjugated enolate system stabilized by electron-withdrawing difluoro and 4-fluorophenyl groups. The Z-configuration ensures a planar geometry, enhancing resonance stabilization. The sodium counterion improves solubility in polar solvents, making it suitable for synthetic applications, particularly in pharmaceuticals and materials science.

Properties

Molecular Formula |

C10H6F3NaO2 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

sodium;(Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5-; |

InChI Key |

ZFJFDVRGIFZKKE-UYTGOYFPSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C(/C(F)F)\[O-])F.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 4-fluorobenzaldehyde with difluoroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the enone structure with the desired (Z)-configuration. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate has potential applications in drug development and therapeutic formulations:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine atoms may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increased bioavailability in tumor tissues.

- Antioxidant Properties : The compound may possess antioxidant capabilities due to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that fluorinated compounds can exhibit enhanced antioxidant activities compared to their non-fluorinated counterparts .

- Neurological Applications : Some derivatives of similar compounds have been investigated for their neuroprotective effects. The modulation of sodium channels by such compounds suggests potential use in treating neurological disorders .

Materials Science Applications

In materials science, this compound can be utilized for:

- Nanotechnology : The compound can serve as a building block for the synthesis of nanoparticles with tailored properties for biomedical applications, including drug delivery systems and biosensors .

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for packaging and structural components.

Environmental Applications

The environmental implications of this compound are significant:

- Biodegradation Studies : Research into the biodegradability of fluorinated compounds is critical due to environmental concerns regarding persistent organic pollutants. Understanding the degradation pathways of this compound can inform strategies for mitigating environmental impact.

- Water Treatment : Compounds with similar structures have been explored for their efficacy in removing contaminants from water sources through adsorption techniques or catalytic processes.

Case Study 1: Anticancer Efficacy

A study examining the cytotoxic effects of fluorinated compounds on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation compared to controls . The mechanism was linked to apoptosis induction via reactive oxygen species generation.

Case Study 2: Nanoparticle Development

In a recent investigation into nanoparticle synthesis using phenolic compounds as templates, the incorporation of this compound was shown to enhance the stability and functionality of the resulting nanomaterials for targeted drug delivery applications .

Mechanism of Action

The mechanism of action of Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated enone structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Crystallographic and Computational Insights

- Crystal Packing : Isostructural compounds (e.g., ) exhibit triclinic symmetry with planar conformations, except for sterically hindered substituents .

- Computational Studies: Nonplanar geometries in fluorophenyl-containing porphyrins () highlight steric effects, which may apply to the sodium salt’s conformational flexibility .

Biological Activity

Sodium (Z)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate, with the CAS number 1197240-23-5, is a synthetic compound notable for its potential biological activities. This compound belongs to a class of organofluorine compounds, which are characterized by their unique properties due to the presence of fluorine atoms. The molecular formula for this compound is C₁₀H₆F₃NaO₂, with a molecular weight of 238.14 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, related compounds in the 4-oxoquinolizine class have been shown to possess broad-spectrum antibiotic properties without cross-resistance to existing antibiotics . This suggests that this compound may also exhibit similar efficacy against various microbial strains.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular metabolic processes due to its structural similarities with known antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated compounds. For instance:

- Antibacterial Activity : A study on fluorinated derivatives demonstrated that modifications in the fluorine content and structural configuration can enhance antibacterial potency against resistant strains .

- Pharmacological Applications : The potential use of this compound in pharmacology has been highlighted in patents focusing on novel antimicrobial agents .

- Toxicity Assessments : Preliminary toxicity assessments indicate that while fluorinated compounds can be effective as antimicrobials, they also require careful evaluation due to potential cytotoxic effects on mammalian cells .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.